molecular formula C6H14ClNO2 B1373609 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride CAS No. 1334148-54-7

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B1373609
CAS No.: 1334148-54-7
M. Wt: 167.63 g/mol
InChI Key: IDUNIQMWTPCNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a hydrochloride salt form of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, which features an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethan-1-ol moiety with an amino group at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxolane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of oxolane-3-carboxylic acid with ethylene diamine, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a lead compound in drug development, particularly in cancer therapies. Its structural features may allow it to interact effectively with various biological targets.

Preliminary studies indicate that 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride may exhibit:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Antiviral Activities : Potential interactions with viral proteins or nucleic acids that could inhibit viral replication.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate the introduction of additional chemical functionalities through various reactions.

Case Study 1: Antiviral Activity

A study conducted on the interaction of this compound with viral proteins showed promising results in inhibiting viral replication in vitro. The mechanism appears to involve binding to key enzymatic sites, thereby disrupting viral life cycles.

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The findings suggest that the oxolane ring enhances membrane permeability, allowing for better interaction with bacterial cells.

Mechanism of Action

The mechanism of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, also known as (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol, is an organic compound characterized by its amino group and a tetrahydrofuran (oxolane) ring. With a molecular weight of approximately 115.17 g/mol, this compound has gained attention for its potential therapeutic applications due to its unique structural features that may influence biological interactions.

Structural Characteristics

The presence of the oxolane ring and the amino group in 2-amino-1-(oxolan-3-yl)ethan-1-ol contributes significantly to its biological activity. The compound's stereochemistry, particularly the chiral center adjacent to the amino group, plays a crucial role in its interactions with biological targets, including proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It has been shown to interact with various biological macromolecules, potentially influencing cellular functions through downstream signaling pathways. These interactions are vital for understanding the therapeutic potential of the compound, particularly in areas such as cancer therapy and antimicrobial applications .

Biological Activity Overview

Research into the biological activity of this compound is ongoing, with preliminary studies suggesting several potential applications:

Antimicrobial Properties

Initial investigations indicate that the compound may exhibit antimicrobial effects. Studies are being conducted to evaluate its efficacy against various bacterial strains and viruses, which could position it as a candidate for new antimicrobial agents.

Antiviral Activity

There is emerging evidence suggesting that 2-amino-1-(oxolan-3-yl)ethan-1-ol may possess antiviral properties. Its mechanism appears to involve binding to viral proteins, thereby inhibiting viral replication and entry into host cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 2-amino-1-(oxolan-3-yl)ethan-1-ol:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2 Antiviral MechanismShowed binding affinity to viral proteins, suggesting potential for therapeutic use against specific viruses.
Study 3 Enzyme InteractionIdentified modulation of specific enzymes involved in metabolic pathways, indicating broader biochemical implications.

Interaction Studies

Interaction studies have focused on how 2-amino-1-(oxolan-3-yl)ethan-1-ol binds with enzymes or receptors. Preliminary findings suggest that it may modulate their activity, thereby influencing various biochemical pathways essential for cellular function. Understanding these interactions is crucial for evaluating its therapeutic potential.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(oxolan-3-yl)ethan-1-olContains an additional hydroxyl groupDifferent reactivity due to the presence of two functional groups
2-(Oxolan-3-yl)ethanolLacks an amino groupPrimarily used as a solvent or reagent rather than a bioactive compound

Properties

IUPAC Name

2-amino-1-(oxolan-3-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUNIQMWTPCNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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